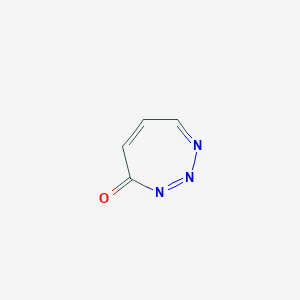
Triazepinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazepinone, also known as this compound, is a useful research compound. Its molecular formula is C4H3N3O and its molecular weight is 109.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Triazepinone is characterized by a seven-membered ring structure containing nitrogen atoms, which contributes to its unique chemical properties. Various synthetic methods have been developed to create this compound derivatives, including cycloaddition reactions and modifications of existing heterocycles. Recent advancements in synthetic techniques have enabled the production of novel this compound derivatives with enhanced biological activity.
Table 1: Synthetic Methods for this compound Derivatives
Biological Activities
This compound derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Key areas of research include:
- Anticancer Activity : Triazepinones have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. Studies indicate that certain derivatives can inhibit cell proliferation and induce apoptosis through various mechanisms, including the inhibition of key signaling pathways such as PI3K/Akt/mTOR .
- Antimicrobial Properties : Triazepinones have demonstrated significant antibacterial and antifungal activities against both Gram-positive and Gram-negative microorganisms. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones .
- Neurological Applications : Some this compound compounds exhibit anxiolytic and antidepressant effects, potentially acting on GABA receptors. This makes them candidates for treating anxiety disorders and depression .
Case Study 1: Anticancer Efficacy
A study evaluated a series of this compound derivatives for their anticancer properties against MCF-7 breast cancer cells. The most active compound showed an IC50 value of 0.82 µM, significantly inhibiting cell growth compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
In another investigation, a novel this compound derivative was synthesized and tested against common pathogens. The compound exhibited an inhibition zone of 20 mm against Staphylococcus aureus, indicating strong antibacterial potential .
Propiedades
Fórmula molecular |
C4H3N3O |
|---|---|
Peso molecular |
109.09 g/mol |
Nombre IUPAC |
triazepin-4-one |
InChI |
InChI=1S/C4H3N3O/c8-4-2-1-3-5-7-6-4/h1-3H |
Clave InChI |
FZBHUSOKLCORHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=NN=C1 |
Sinónimos |
2-amino-4-(dimethylamino)-7-methyl-5,7-dihydro-6H-(1,3,5)triazepin-6-one triazepinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















